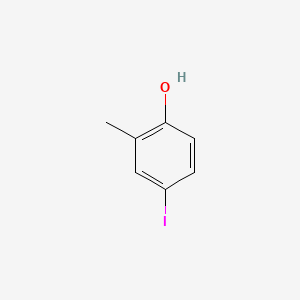

4-Iodo-2-methylphenol

Cat. No. B1580675

M. Wt: 234.03 g/mol

InChI Key: WSBDSSKIWDFOBQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03988369

Procedure details

0-Cresol, 0.023 ml, iodine, 3 g, and 25 ml of trimethyl phosphate were held at 87° C under nitrogen for 12 hours with stirring. The iodine color having disappeared, 2.9 g more of iodine (total iodine 0.023 mol) was added and held 12 hours again. The iodine was gone but a brown color had developed. The mixture was poured into water and extracted with hexane. Three layers formed: the hexane layer containing the product, a dark viscous oil at interface of hexane, and water (which was a phosphate ester of product) the aqueous layer. The hexane layer was separated, dried and evaporated. The residue, 5 g, contained about 60% of the desired product (GLC, RT=108 sec. on 6 ft. SE 30 column at 150° and 40 ml of He/min. flow) and 40% trimethyl phosphate (40%, RT=60 sec.). There were indications of less than 1% 6-iodo-2 -cresol (RT=112 sec.) and about 1% 4,6-diiodo-2-cresol (RT=180 sec.). This crude mixture was warmed on a steam-bath with 8% aqueous sodium hydroxide, cooled, acidified, and the solid obtained filtered and washed. The same treatment was given to the heavy oil insoluble in hexane. The crude weight of 4-iodo-2-cresol obtained in this way were 3.5 g, 65% and 0.35 g, 6%, respectively. Recrystallization of first fraction gave shiny, beige-colored needles, mp 66.5°-68° (colorless melt), 1.55 g, 29% reported (C. M. Suter, R. D. Shultz, J. Org. Chem., 16, 1117 (1951)) mp 64°-65°. The second crop from the filtrate combined and recrystallized with the 0.35 g fraction gave 1.1 g, 20%, of darker beige needles, mp 65°-67° (amber melt).

[Compound]

Name

0-Cresol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

phosphate ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Name

Identifiers

|

REACTION_CXSMILES

|

[I:1]I.P([O:9][CH3:10])(OC)(OC)=O.[CH3:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>O>[I:1][C:13]1[CH:14]=[C:15]([CH3:16])[C:10]([OH:9])=[CH:11][CH:12]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

[Compound]

|

Name

|

0-Cresol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

II

|

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(OC)(OC)OC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Step Five

|

Name

|

|

|

Quantity

|

0.023 mol

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCC

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCC

|

Step Nine

[Compound]

|

Name

|

phosphate ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Three layers formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The hexane layer was separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

about 60% of the desired product (GLC, RT=108 sec. on 6 ft. SE 30 column at 150° and 40 ml of He/min. flow) and 40% trimethyl phosphate (40%, RT=60 sec.)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

This crude mixture was warmed on a steam-bath with 8% aqueous sodium hydroxide

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solid obtained

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |